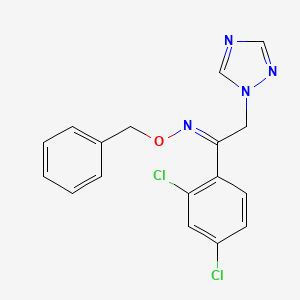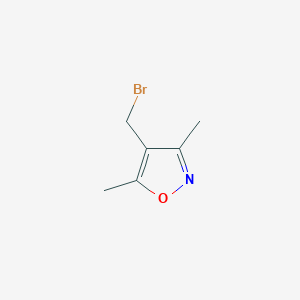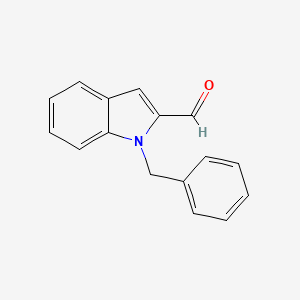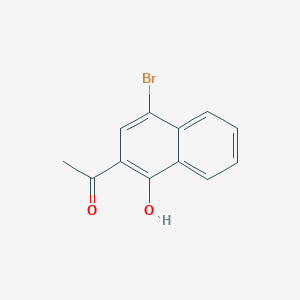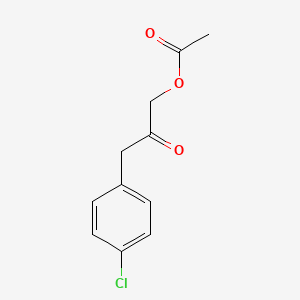
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Descripción general
Descripción
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a synthetic compound found in a variety of drugs, including opioids, antidepressants, and antipsychotics. It is also used as a research tool in pharmaceutical and biomedical research. This compound has a wide range of applications, including its use as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis.
Mecanismo De Acción
Mode of Action
It may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone are not well-defined. Given the structural similarity to other phenylpropanones, it might be involved in similar biochemical pathways. More research is needed to confirm this .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone interacts with its targets and how stable the compound is .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to work with in aqueous solutions. The main limitation of this compound is its instability, which can limit its usefulness in long-term experiments.
Direcciones Futuras
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a wide range of potential future applications. It could be used to study the pharmacology of a variety of drugs, including opioids, antidepressants, and antipsychotics. It could also be used to develop more efficient and effective enzyme assays and receptor binding assays. Additionally, it could be used to develop new synthetic methods for the production of a variety of compounds. Finally, it could be used to study the biochemical and physiological effects of different drugs.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is used in a variety of scientific research applications. It is used as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis. It has also been used to study the pharmacology of various drugs, including opioids, antidepressants, and antipsychotics.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-2-oxopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNAPDKSCOTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481157 | |
| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56955-38-5 | |
| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





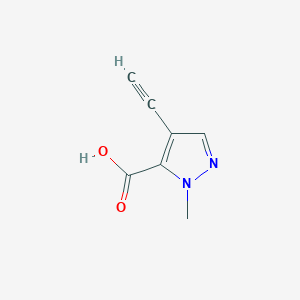

![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)

![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)

![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)
